molecular formula C14H19BrN2O2 B14694100 N-Ethyl-3-piperidinyl p-bromocarbanilate CAS No. 33531-52-1

N-Ethyl-3-piperidinyl p-bromocarbanilate

Cat. No.: B14694100
CAS No.: 33531-52-1
M. Wt: 327.22 g/mol
InChI Key: CDCOFPQIYLPBRQ-UHFFFAOYSA-N
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Description

N-Ethyl-3-piperidinyl p-bromocarbanilate is a chemical compound with the molecular formula C14H19BrN2O2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-piperidinyl p-bromocarbanilate typically involves the esterification of p-bromocarbanilic acid with N-ethyl-3-piperidinol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-piperidinyl p-bromocarbanilate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-3-piperidinyl p-bromocarbanilate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-3-piperidinyl p-bromocarbanilate involves its interaction with muscarinic acetylcholine receptors in the central nervous system. It acts as an anticholinergic agent, blocking the action of acetylcholine and leading to various physiological effects. This compound is known for its potent hallucinogenic and antitremor properties .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-piperidinyl benzilate
  • 3-Quinuclidinyl benzilate
  • Piperidine derivatives like piperine and evodiamine

Uniqueness

N-Ethyl-3-piperidinyl p-bromocarbanilate is unique due to its specific substitution pattern and its potent anticholinergic effects. Compared to similar compounds, it has a distinct pharmacological profile and a different spectrum of biological activities .

Properties

CAS No.

33531-52-1

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

(1-ethylpiperidin-3-yl) N-(4-bromophenyl)carbamate

InChI

InChI=1S/C14H19BrN2O2/c1-2-17-9-3-4-13(10-17)19-14(18)16-12-7-5-11(15)6-8-12/h5-8,13H,2-4,9-10H2,1H3,(H,16,18)

InChI Key

CDCOFPQIYLPBRQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)OC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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